1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and two ethoxy groups on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxybenzenesulfonyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactions using automated equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: This compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole and 1-[(2,5-diethoxyphenyl)sulfonyl]piperidine
Uniqueness: The presence of the piperidine ring and specific substitutions make it distinct from other compounds, potentially leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C17H27NO4S |
---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
1-(2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H27NO4S/c1-5-21-15-7-8-16(22-6-2)17(10-15)23(19,20)18-11-13(3)9-14(4)12-18/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3 |
InChI-Schlüssel |
KKTYZQNAOKVJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CC(CC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.